3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil

Epigenetics DNA Demethylation Enzyme Inhibition

Researchers profiling PCA-1 demethylase inhibitors often require a structurally analogous but functionally inert negative control to validate target-specific phenotypes. This compound, bearing a 3-trifluoromethylphenyl substituent, shows negligible PCA-1 inhibition (IC50 >10,000 nM), in stark contrast to its 3-chloro-4-methylphenyl analog (IC50 = 540 nM). • Ideal negative control for PCA-1 inhibitor studies, eliminating scaffold-based assay artifacts. • Key SAR probe for evaluating the impact of lipophilic electron-withdrawing groups on target engagement. • Reference standard for CNS drug discovery, cited as a preferred anticonvulsive agent in US Patent 4,588,729. Supplied with analytical documentation to ensure batch-to-batch consistency, supporting reproducible results and procurement efficiency.

Molecular Formula C12H11F3N2O2
Molecular Weight 272.22 g/mol
CAS No. 77384-99-7
Cat. No. B12906718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil
CAS77384-99-7
Molecular FormulaC12H11F3N2O2
Molecular Weight272.22 g/mol
Structural Identifiers
SMILESCN1C(=O)CCN(C1=O)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H11F3N2O2/c1-16-10(18)5-6-17(11(16)19)9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3
InChIKeyTZYYYFDQIXIKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Background


3-Methyl-1-(3-trifluoromethylphenyl)-dihydrouracil (CAS 77384-99-7) is a synthetic dihydrouracil derivative characterized by a trifluoromethyl substituent at the meta position of the N1-phenyl ring . It belongs to a class of heterocyclic compounds structurally related to the pyrimidine nucleobase uracil. The compound was originally developed as part of an herbicidal research program and has subsequently been investigated for anticonvulsive applications . Its molecular formula is C12H11F3N2O2, with a molecular weight of 272.22 g/mol.

Why Generic Substitution with Close Analogs Fails


Despite the structural similarity among 1-aryl-3-methyl-dihydrouracils, minor substituent modifications on the N1-phenyl ring produce substantial differences in biological activity. Specifically, the presence and position of a trifluoromethyl group versus halogen (e.g., chloro) or methyl substituents dictate target engagement and potency. The target compound exhibits negligible inhibition (IC50 > 10,000 nM) against PCA-1 demethylase, whereas a closely related analog bearing a 3-chloro-4-methylphenyl group demonstrates measurable inhibitory activity (IC50 = 540 nM) under identical assay conditions . Such divergent activity profiles within the same chemical series confirm that in-class compounds cannot be interchanged without altering experimental outcomes or product performance.

Quantitative Differentiation from In-Class Comparators


PCA-1 Demethylase Inhibition: Head-to-Head Comparison

In a direct head-to-head biochemical comparison, 3-methyl-1-(3-trifluoromethylphenyl)-dihydrouracil exhibits an IC50 > 10,000 nM against PCA-1 (ALKBH3) demethylase, whereas the structurally analogous comparator 1-(3-chloro-4-methylphenyl)-3-methyl-dihydrouracil yields an IC50 of 540 nM under the same assay conditions . The target compound is essentially inactive at the concentrations tested, representing a >18-fold reduction in inhibitory potency relative to the comparator.

Epigenetics DNA Demethylation Enzyme Inhibition ALKBH3

Structure-Activity Cliff: Trifluoromethyl vs. Chloro

Replacing the 3-trifluoromethyl group of the target compound with a 3-chloro substituent on an otherwise identical scaffold yields a compound (1-(3-chlorophenyl)-3-methyl-dihydrouracil) with a reported IC50 of 750 nM against PCA-1 demethylase, while the target compound remains inactive (>10,000 nM) . This cross-study comparison demonstrates that the trifluoromethyl group at the 3-position uniquely abolishes PCA-1 inhibitory activity within this chemotype.

Medicinal Chemistry Structure-Activity Relationship SAR Halogen Effects

Anticonvulsive Activity: Patent-Defined Positioning

According to US Patent 4,588,729, 3-methyl-1-(3-trifluoromethylphenyl)-dihydrouracil is explicitly listed as a preferred anticonvulsive agent among a series of dihydrouracil derivatives . While quantitative efficacy data (e.g., ED50, seizure protection) are not disclosed in the patent specification, the compound's inclusion alongside structurally diverse analogs suggests that the 3-trifluoromethylphenyl motif confers a favorable anticonvulsive profile relative to unsubstituted or halogenated phenyl variants. The patent describes these compounds as having been previously known for herbicidal activity but newly found to possess anticonvulsive action.

Anticonvulsant Epilepsy CNS Patent Literature

Herbicidal Activity: Class-Level SAR from 1-Alkyl-3-(substituted phenyl) Dihydrouracils

A systematic study of 1-alkyl-3-(substituted phenyl) dihydrouracils published in the Journal of Weed Science and Technology (1980) established that herbicidal activity varies significantly with phenyl substituent patterns . For 1-methyl-3-(substituted phenyl) dihydrouracils (MSDU series), activity decreased in the order: -H ≥ 4-Br ≥ 3-Cl ≥ 3,4-diCl. Although the 3-trifluoromethyl analog was not included in that specific study, the data demonstrate that substituent identity and position critically modulate herbicidal potency and crop selectivity. The target compound was originally disclosed in Japanese Patent JP-A-108858/1980 as a herbicide, and its 3-trifluoromethylphenyl motif represents a distinct electronic and steric profile compared to the halogenated analogs quantitatively profiled.

Herbicide Agrochemical Weed Control SAR

Verified Research and Industrial Application Scenarios


Negative Control for PCA-1 Demethylase Assays

Based on the direct head-to-head comparison showing >10,000 nM IC50 for PCA-1 demethylase , this compound is ideally suited as an inactive negative control when profiling the activity of more potent PCA-1 inhibitors such as 1-(3-chloro-4-methylphenyl)-3-methyl-dihydrouracil (IC50 = 540 nM) or 1-(3-chlorophenyl)-3-methyl-dihydrouracil (IC50 = 750 nM). It provides a structurally matched but functionally inactive comparator to validate that observed phenotypes are target-specific rather than scaffold-dependent artifacts.

SAR Probe for Substituent Effects

The marked activity cliff between the 3-trifluoromethylphenyl compound (>10,000 nM) and its 3-chlorophenyl analog (750 nM) against PCA-1 demethylase makes this compound a valuable SAR probe. Researchers investigating the impact of electron-withdrawing, lipophilic substituents on target engagement or cellular permeability can use this compound as a reference point to isolate the contribution of the trifluoromethyl group from other structural features shared within the dihydrouracil scaffold.

Anticonvulsant Drug Discovery Lead Series

Given its explicit listing as a preferred anticonvulsive agent in US Patent 4,588,729 , this compound can serve as a lead or reference molecule in CNS drug discovery programs targeting epilepsy and related convulsive disorders. Procurement of this specific compound (rather than a close analog) is justified for replicating or extending the patent-disclosed anticonvulsive findings, particularly when exploring structure-activity relationships around the N1-phenyl substituent.

Agrochemical Herbicide Development Scaffold

The compound's original disclosure as a herbicide in JP-A-108858/1980, coupled with class-level SAR data demonstrating the importance of phenyl substituent choice for activity and crop selectivity , positions this 3-trifluoromethyl variant as a candidate for agrochemical screening. Its distinct physicochemical properties (enhanced lipophilicity and metabolic stability conferred by the CF3 group) may offer advantages in foliar uptake, translocation, or environmental persistence relative to halogenated analogs profiled in published SAR studies.

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